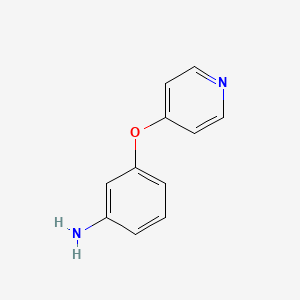

3-(Pyridin-4-yloxy)aniline

Description

3-(Pyridin-4-yloxy)aniline is an aromatic amine featuring a pyridine ring connected via an ether linkage to the meta position of an aniline group. Its molecular formula is C₁₁H₁₁N₂O, with a molecular weight of 193.22 g/mol (estimated). This compound serves as a versatile scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding (via the amino group) and π-π stacking (via the pyridine ring). It is frequently employed in the synthesis of kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

3-pyridin-4-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKRVXYQYUODSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467954 | |

| Record name | Benzenamine, 3-(4-pyridinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102877-77-0 | |

| Record name | Benzenamine, 3-(4-pyridinyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridin-4-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yloxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 4-chloropyridine with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yloxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group back to an amine.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(Pyridin-4-yloxy)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents, heterocyclic systems, or functional groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Donating/Withdrawing Effects : Chloro and nitro substituents increase electron-withdrawing effects, altering reactivity and binding kinetics compared to the parent compound .

- Heterocyclic Systems : Pyrrolo-triazine derivatives exhibit superior enzyme inhibition due to extended π-conjugation and additional hydrogen-bonding sites .

- Solubility : Aliphatic substituents (e.g., pyrrolidinyloxy) enhance aqueous solubility, whereas fluorine or chlorine may improve membrane permeability .

Key Observations:

- Fluorine and Pyrrolo-Triazine : The combination of fluorine and a pyrrolo-triazine ring in 3-Fluoro-4-(pyrrolo[...]aniline increases binding affinity by 80-fold compared to the parent compound, primarily through hydrophobic and π-π interactions .

- Quinoline Derivatives: Compounds like 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline show enhanced activity due to the planar quinoline system, which facilitates stronger stacking with aromatic residues in kinase ATP-binding pockets .

- Chlorine Substitution : Chloro derivatives exhibit improved steric complementarity but may reduce solubility due to increased hydrophobicity .

Biological Activity

3-(Pyridin-4-yloxy)aniline, also known by its CAS number 102877-77-0, is an organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a phenolic moiety, which positions it as a candidate for various pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Similar compounds have demonstrated the following mechanisms:

- Inhibition of Microtubule Polymerization : Compounds structurally related to this compound have been noted to bind to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

- Antimicrobial Activity : The presence of the pyridine moiety enhances the compound's ability to exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi .

Anticancer Properties

Research indicates that this compound may possess anticancer properties similar to those observed in other pyridine derivatives. Studies have shown that related compounds can induce apoptosis in cancer cell lines by disrupting microtubule dynamics.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various microorganisms. For instance, it has shown significant activity against Gram-positive bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections .

Biological Activity Summary Table

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxic effects on murine melanoma B16 cells. The results indicated that treatment with these compounds led to cell cycle arrest at the G2/M phase and subsequent apoptosis. The study utilized flow cytometry to assess cell viability and apoptosis markers, confirming the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties of pyridine derivatives, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined through broth dilution methods, revealing effective inhibition against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 20 μg/mL to 40 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.